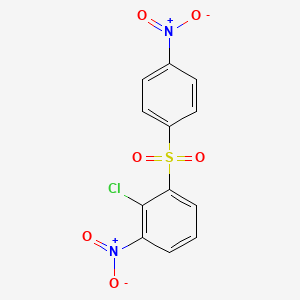
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both nitro and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method includes the nitration of chlorobenzene to form 2-chloro-1-nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of nitro and sulfonyl groups makes the aromatic ring less reactive towards electrophilic substitution, but it can still undergo reactions under specific conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles and catalysts.
Reduction: Hydrogen gas with a metal catalyst or chemical reductants.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions under basic conditions.
Major Products
Reduction: Amino derivatives of the compound.
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-nitro-3-(4-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom and additional nitro group.
4-Nitrochlorobenzene: Contains a nitro group and a chlorine atom but lacks the sulfonyl group.
Propiedades
Número CAS |
104044-72-6 |
|---|---|
Fórmula molecular |
C12H7ClN2O6S |
Peso molecular |
342.71 g/mol |
Nombre IUPAC |
2-chloro-1-nitro-3-(4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H7ClN2O6S/c13-12-10(15(18)19)2-1-3-11(12)22(20,21)9-6-4-8(5-7-9)14(16)17/h1-7H |
Clave InChI |
VYKRDTRRTRFITL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


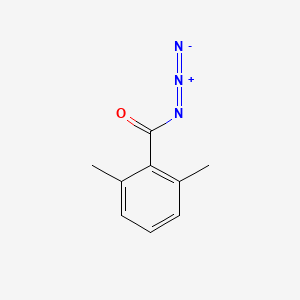
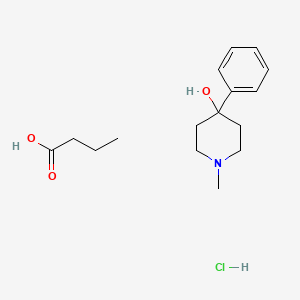
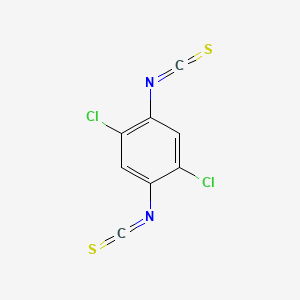

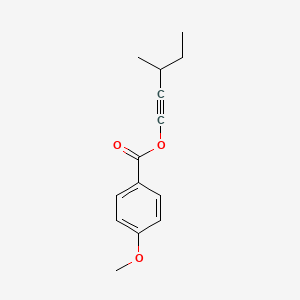
![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
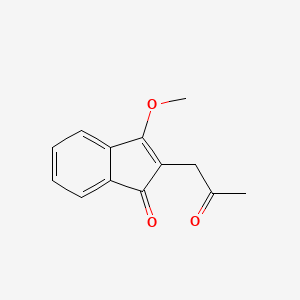
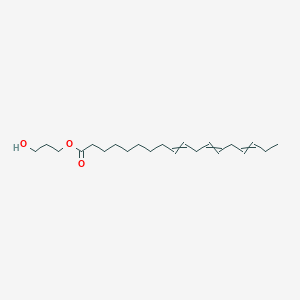
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)

![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
